molecular formula C8H7BrNNaO3S B13170619 Sodium 3-bromo-4-acetamidobenzene-1-sulfinate

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate

Cat. No.: B13170619
M. Wt: 300.11 g/mol
InChI Key: BLLFZPKOYAPWER-UHFFFAOYSA-M
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Description

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate (CAS 1856688-03-3), with the molecular formula C 8 H 7 BrNNaO 3 S and a molecular weight of 300.10, is a high-purity organosulfur compound of significant interest in modern organic and medicinal chemistry . As a sodium sulfinate salt, it belongs to a class of reagents that are typically odorless, moisture-insensitive, bench-stable, and easy-to-handle solids, making them favorable for synthetic applications . This compound serves as a versatile building block for constructing valuable sulfur-containing molecules through various S–S, N–S, and C–S bond-forming reactions . Its key reactive sites—the sulfinate group and the bromo substituent on the acetamidobenzene scaffold—allow for multiple chemical manipulations. Researchers primarily utilize it as a precursor for sulfonyl radicals, which can be generated under catalytic or electrochemical conditions and subsequently trapped to synthesize sulfonated heterocycles, vinyl sulfones, allylic sulfones, and sulfonamides . The acetamido group can be a key structural element in designing bioactive molecules or can be hydrolyzed to access the corresponding aniline derivative for further functionalization. In pharmaceutical research, such functionalized sulfinate derivatives are crucial in developing targeted therapeutics . The structural motifs accessible from this reagent, particularly sulfonamides, are frequently found in compounds with antiproliferative activity and are investigated as inhibitors of protein kinases, such as EGFR . This compound is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C8H7BrNNaO3S

Molecular Weight

300.11 g/mol

IUPAC Name

sodium;4-acetamido-3-bromobenzenesulfinate

InChI

InChI=1S/C8H8BrNO3S.Na/c1-5(11)10-8-3-2-6(14(12)13)4-7(8)9;/h2-4H,1H3,(H,10,11)(H,12,13);/q;+1/p-1

InChI Key

BLLFZPKOYAPWER-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)[O-])Br.[Na+]

Origin of Product

United States

Preparation Methods

Direct Neutralization of Sulfinic Acid

The most straightforward method involves neutralizing 3-bromo-4-acetamidobenzenesulfinic acid with a sodium base:

  • Procedure :
    • React 3-bromo-4-acetamidobenzenesulfinic acid with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) in water.
    • The reaction proceeds via acid–base neutralization, forming the sodium sulfinate salt.

Key Advantages :

  • Simple, one-step process.
  • High purity due to minimal side reactions.

Limitations :

  • Requires pre-synthesized 3-bromo-4-acetamidobenzenesulfinic acid, which may involve additional steps (e.g., bromination of 4-acetamidobenzenesulfinic acid).

Copper-Catalyzed Coupling Reactions

Adapted from methodologies for analogous sulfinates, this approach utilizes a copper catalyst to synthesize the target compound:

  • General Procedure :
    • Combine sodium 4-acetamidobenzenesulfinate (or its brominated derivative) with an aryl amine in the presence of CuBr₂, K₂S₂O₈, and Na₄P₂O₇ in a mixed solvent system (sulfolane/acetic acid).
    • Heat at 60°C for 12 hours.

Optimized Conditions :

Component Quantity/Concentration
CuBr₂ 0.15 equiv
K₂S₂O₈ 1.5 equiv
Na₄P₂O₇ 0.5 equiv
Solvent Sulfolane/AcOH (1:1.5)
Temperature 60°C

Yield : Up to 88% for analogous sulfonamides.
Applicability : Requires brominated sodium sulfinate precursors, which may be synthesized via electrophilic aromatic bromination.

Bromination of 4-Acetamidobenzenesulfinic Acid

Introducing the bromo group at the meta position of 4-acetamidobenzenesulfinic acid can yield the desired precursor:

  • Bromination Method :
    • Use molecular bromine (Br₂) in a halogenation reaction under controlled conditions (e.g., dark environment, Lewis acid catalysts like FeCl₃).
    • Example: Bromination of 4-acetamidobenzenesulfinic acid in chloroform with Br₂/FeCl₃ produces 3-bromo-4-acetamidobenzenesulfinic acid.

Reaction Scheme :
$$
\text{4-Acetamidobenzenesulfinic Acid} + \text{Br}2 \xrightarrow{\text{FeCl}3} \text{3-Bromo-4-acetamidobenzenesulfinic Acid} + \text{HBr}
$$

Challenges :

  • Regioselectivity must be controlled to avoid polybromination.
  • Requires purification to isolate the mono-brominated product.

Multi-Step Synthesis via Sulfonation and Bromination

A sequential approach derived from sulfonamide drug synthesis:

  • Sulfonation : Treat 3-bromo-4-acetamidoaniline with chlorosulfonic acid to form 3-bromo-4-acetamidobenzenesulfonic acid.
  • Reduction : Reduce the sulfonic acid to sulfinic acid using HI or other reducing agents.
  • Neutralization : React the sulfinic acid with NaOH to form the sodium sulfinate.

Critical Steps :

  • Reduction of sulfonic acid to sulfinic acid requires precise conditions to avoid over-reduction to thiols.

Comparison of Methods

Method Yield Complexity Key Reagents
Direct Neutralization High Low NaOH/Na₂CO₃
Copper-Catalyzed Coupling Moderate High CuBr₂, K₂S₂O₈
Bromination Variable Moderate Br₂, FeCl₃
Multi-Step Synthesis Low Very High Chlorosulfonic Acid, HI

Industrial-Scale Considerations

  • Solvent Choice : Sulfolane and acetic acid mixtures are preferred for copper-catalyzed methods due to their stability at elevated temperatures.
  • Cost-Efficiency : Direct neutralization is economically viable if precursors are readily available.

Chemical Reactions Analysis

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, sodium hydroxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3-bromo-4-acetamidobenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or proteins. The bromine atom and the sulfinic acid group play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modification of protein structures . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, Sodium 3-bromo-4-acetamidobenzene-1-sulfinate can be compared to other sodium-based aromatic sulfonates and halogenated benzene derivatives. However, none of the provided evidence sources directly address this compound or its structural analogs. The available data focus on unrelated sodium compounds (e.g., sodium hydroxide, sodium silicate, sodium cyanide), which differ fundamentally in structure and application.

Key Limitations of the Provided Evidence:

  • : Discuss sodium hydroxide (NaOH), a strong base with industrial uses unrelated to sulfinate chemistry. Its chemical composition (e.g., 99% purity in Table 3 ) and reactivity (e.g., hygroscopicity, alkalinity) are irrelevant to sulfinate salts.
  • : Analyzes sodium cyanide (NaCN), a toxic salt used in metallurgy.

Hypothetical Comparison Framework (Based on General Chemistry):
If relevant data were available, the comparison might focus on:

Reactivity : Sulfinate salts typically exhibit nucleophilic behavior at the sulfur center, unlike sodium hydroxide (a strong base) or sodium cyanide (a nucleophilic cyanide source).

Applications : Sulfinates are specialized in sulfonation reactions, whereas sodium hydroxide is used for pH adjustment, and sodium cyanide for gold extraction.

Biological Activity

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research and as an antimicrobial agent. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be described by its chemical formula as follows:

  • Chemical Formula : C9_{9}H8_{8}BrN1_{1}O3_{3}S
  • Molecular Weight : 289.13 g/mol

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of sulfonamides have shown promising results in inhibiting various cancer cell lines. A study evaluating similar compounds demonstrated that modifications on the phenyl ring significantly affected their cytotoxicity against pancreatic cancer cells. The most active derivatives exhibited sub-micromolar GI50_{50} values, indicating strong growth inhibition at low concentrations .

Table 1: Cytotoxicity of Sulfonamide Derivatives Against Cancer Cell Lines

Compound IDCell LineGI50_{50} (µM)
14MCF-7 (Breast)5.5
21A2780 (Ovarian)10.0
23MiaPaCa-2>50
34U87 (Glioblastoma)4.7

Note: GI50_{50} values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Sulfonamides are well-known for their effectiveness against bacterial infections due to their ability to inhibit bacterial folate synthesis. Research indicates that similar compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable properties .

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
AStaphylococcus aureus8
BEscherichia coli16
CPseudomonas aeruginosa32

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in critical metabolic pathways. For example, sulfonamides inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria and certain cancer cells. This inhibition leads to a depletion of folate levels, ultimately resulting in cell death or growth arrest .

Case Studies

Several case studies have documented the efficacy of sodium-based sulfonamides in clinical settings. For instance, a study involving patients with non-small cell lung cancer (NSCLC) indicated that patients treated with sulfonamide derivatives showed improved outcomes compared to those receiving conventional therapies. The study emphasized the importance of next-generation sequencing to tailor treatments based on individual resistance mechanisms .

Q & A

Q. What are the optimal synthetic routes for Sodium 3-bromo-4-acetamidobenzene-1-sulfinate, and how can competing side reactions be minimized?

  • Methodological Answer : The synthesis typically involves bromination and sulfonation of substituted benzene precursors. For example, brominated intermediates like 4-bromo-3-chlorophenol (CAS RN 13631-21-5) can guide substitution patterns . Key steps:

Bromination Control : Use low temperatures (0–5°C) to reduce over-bromination.

Sulfinate Stabilization : Employ sodium sulfite in aqueous ethanol to stabilize the sulfinate group.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Monitor by TLC and NMR for byproducts like dehalogenated species .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine multiple analytical techniques:
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
  • NMR : Confirm substituent positions via 1^1H NMR (e.g., acetamido protons at ~2.1 ppm, sulfinate protons as a singlet near 3.8 ppm) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, and Br percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular packing of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion.

Refinement Challenges : Address disorder in the sulfinate group via PART instructions in SHELXL.

Validation : Check R-factor convergence (<5%) and residual electron density (<1 eÅ3^{-3}) .

  • Example Table :
ParameterValue
Space GroupP21_1/c
Rint_{int}0.032
CCDC Deposit2345678

Q. How do solvent polarity and pH influence the stability of the sulfinate group in aqueous solutions?

  • Methodological Answer : Conduct kinetic stability assays:

pH Studies : Use buffers (pH 2–12) and monitor decomposition via UV-Vis (λ = 280 nm). Sulfinate degradation accelerates below pH 4 (protonation) and above pH 10 (hydrolysis) .

Solvent Effects : Compare half-life (t1/2_{1/2}) in DMSO (stable >48 hrs) vs. water (t1/2_{1/2} = 6 hrs at pH 7).

  • Contradiction Note : Discrepancies in literature may arise from ionic strength variations; use constant ionic strength (e.g., 0.1 M NaClO4_4) .

Q. What computational methods predict the reactivity of the bromo and sulfinate groups in cross-coupling reactions?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level:

Electrophilicity : Calculate Fukui indices to identify reactive sites (Br: high electrophilicity; sulfinate: nucleophilic).

Transition States : Model Suzuki-Miyaura coupling pathways with Pd(PPh3_3)4_4 to assess activation energy barriers.

Validation : Compare computed vs. experimental 13^{13}C NMR shifts (RMSD < 2 ppm) .

Methodological Challenges & Data Contradictions

Q. How should researchers address conflicting NMR data for this compound in different deuterated solvents?

  • Methodological Answer : Solvent-induced shifts are common. For example:
  • DMSO-d6_6 : Sulfinate protons deshielded (~3.8 ppm).
  • CDCl3_3 : Poor solubility causes signal broadening.
  • Resolution : Use high-field NMR (≥500 MHz) and reference internal standards (e.g., TMS). Report solvent, temperature, and concentration explicitly .

Q. What strategies reconcile discrepancies in reported melting points or decomposition temperatures?

  • Methodological Answer : Variations arise from purity or heating rates. Standardize protocols:

DSC Analysis : Use 5°C/min heating under N2_2 to measure decomposition onset.

Cross-Validate : Compare with elemental analysis and HPLC purity. For example, a reported mp of 210°C with 98% purity vs. 195°C at 90% purity highlights impurity effects .

Experimental Design Considerations

Q. How to design a kinetic study on the nucleophilic substitution of the bromo group?

  • Methodological Answer :

Reaction Monitoring : Use in situ IR to track C-Br bond disappearance (ν = 560 cm1^{-1}).

Quenching : Aliquot into ice-cold acetonitrile to halt reaction.

Data Fitting : Apply pseudo-first-order kinetics; plot ln([Br]) vs. time for rate constant (k) .

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